3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Optimization

This compound is uniquely engineered for medicinal chemistry: the (2S)-enantiomer is a critical intermediate for αvβ3 integrin antagonists (MK-0429). The synergistic 2-methyl & 6-methoxy substituents provide precise steric hindrance & electronic modulation critical for chiral recognition. Avoid 50% yield loss by sourcing single enantiomers. Available in racemic & chiral forms (2S, 2R) for lead optimization & focused library synthesis. Scalable via zeolite-catalyzed process chemistry. Ideal for oncology & bone metabolism programs. Contact for bulk pricing & kilogram quantities.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B7969008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(CC1=CN=C(C=C1)OC)C(=O)O
InChIInChI=1S/C10H13NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13)
InChIKeyQGFPIJCOTUZYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic Acid: A Specialized Pyridine Building Block for Medicinal Chemistry & API Synthesis


3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid (CAS 1554562-79-6; C₁₀H₁₃NO₃, MW 195.21) is a chiral pyridine derivative that functions as a versatile chemical intermediate in pharmaceutical research and development [1]. It features a 6-methoxypyridine ring linked to a branched 2-methylpropanoic acid side chain, conferring a unique set of steric and electronic properties distinct from its non-methylated and non-methoxylated analogs . Its commercial availability in racemic and enantiomerically pure forms (e.g., (2S)-, CAS 2248199-45-1; (2R)-, CAS 2248199-55-3) makes it a critical starting material for the synthesis of complex bioactive molecules, particularly those targeting integrin and enzyme pathways where stereochemistry is paramount .

Procurement Risk: Why 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic Acid Cannot Be Replaced by Common Pyridine Analogs


Substituting 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid with a generic pyridine analog like 3-(pyridin-3-yl)propanoic acid or its unmethylated counterpart is not scientifically sound due to the compound's precise combination of substituents. The 2-methyl group on the propanoic acid chain introduces critical steric hindrance that alters the dihedral angle and conformation of the molecule, which is essential for chiral recognition in enzyme binding pockets . The 6-methoxy group on the pyridine ring further modulates the electron density and hydrogen-bonding capacity of the aromatic system, directly impacting its reactivity in cross-coupling reactions and its interaction with biological targets compared to 6-fluoro or unsubstituted analogs . These synergistic modifications are not present in simpler, lower-cost building blocks, meaning any substitution will inevitably lead to a different reaction outcome or a loss of biological activity in downstream assays .

Quantitative Differentiation of 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic Acid vs. Closest Analogs


Evidence 1: Impact of the 2-Methyl Group on Molecular Properties vs. Unmethylated 3-(6-Methoxypyridin-3-yl)propanoic Acid

The introduction of a methyl group at the alpha-carbon (C2) of the propanoic acid side chain in 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid (MW 195.21) increases the molecular weight by +14.02 Da compared to its closest unmethylated analog, 3-(6-Methoxypyridin-3-yl)propanoic acid (MW 181.19) . This structural modification also increases the number of heavy atoms from 13 to 14 and the rotatable bond count from 3 to 4, which directly impacts molecular flexibility and conformational entropy [1]. These quantitative differences are critical for optimizing ligand efficiency and binding kinetics in drug design campaigns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Optimization

Evidence 2: Advantage of 6-Methoxy Substitution vs. 6-Fluoro Analog in Physicochemical Properties

The 6-methoxy substituent (-OCH₃) in the target compound provides a distinct physicochemical profile compared to its 6-fluoro analog (-F). While both are electron-withdrawing groups, the methoxy group contributes significantly higher molecular weight (195.21 vs. 183.18 Da) and a different hydrogen-bonding capacity (2 H-bond donors, 4 acceptors vs. 1 donor, 4 acceptors for the fluoro analog) . This difference is crucial for modulating aqueous solubility and target engagement in biological systems where specific hydrogen-bonding networks are required for potency [1].

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Evidence 3: Enantiomeric Purity and Chiral Differentiation vs. Racemic Mixture

For applications requiring stereochemical control, the procurement of single enantiomers—(2S)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid (CAS 2248199-45-1) or its (2R)-enantiomer (CAS 2248199-55-3)—is a critical differentiator from the racemic mixture (CAS 1554562-79-6) . The (2S)-enantiomer is specifically utilized as a key intermediate in the synthesis of MK-0429 (L-000845704), a potent, orally active αvβ3 integrin antagonist with an IC₅₀ of 2.8 nM . This represents a significant advantage over the racemate, which would yield a 50% loss in active compound during a synthesis if not resolved, impacting both cost and yield efficiency in a commercial process.

Asymmetric Synthesis Chiral Resolution Enantioselective Drug Discovery

Evidence 4: Synthetic Efficiency via Scalable Methods for the 6-Methoxypyridin-3-yl Scaffold

The 6-methoxypyridin-3-yl core of the target compound is accessible via scalable and cost-effective synthetic methods. Patented methods describe the use of a shape-selective zeolite catalyst (dealuminized mordenite) that achieves 89% regioselectivity for the introduction of the methoxy group at the 6-position at elevated temperatures (200–250°C) . This high regioselectivity is a quantifiable advantage over non-selective methods for generating other pyridine isomers, leading to higher yields and reduced purification costs. This directly impacts the commercial availability and price stability of the target compound relative to its less synthetically accessible 4- or 5-methoxy isomers.

Process Chemistry Large-Scale Synthesis Industrial Manufacturing

Evidence 5: In Vitro Selectivity Profile of a 6-Methoxypyridin-3-yl Derivative (3-Amino-3-(6-methoxypyridin-3-yl)propanoic Acid) vs. Unsubstituted Pyridine

A structurally related analog, 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, which contains the same 6-methoxypyridin-3-yl moiety as the target compound, exhibited selective cytotoxicity in A375 human melanoma cells with an IC₅₀ of 5.7 μM, while showing no significant effect on A549 lung cancer cells (IC₅₀ > 10 μM) . While this data is not for the exact target compound, it serves as a class-level inference for the 6-methoxypyridin-3-yl pharmacophore, suggesting a capacity for selective target engagement. Unsubstituted pyridine analogs in similar assays often lack this degree of selectivity and require higher concentrations to achieve comparable effects .

Cancer Biology Cytotoxicity Assay Structure-Activity Relationship (SAR)

Optimal Applications for 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic Acid Based on Quantitative Evidence


Scenario 1: Chiral Intermediate for Integrin-Targeting Therapeutics (e.g., MK-0429 Analogs)

This is the highest-value application. Based on Evidence 3, the (2S)-enantiomer is a proven intermediate for synthesizing potent αvβ3 integrin antagonists like MK-0429 (IC₅₀ 2.8 nM). For any medicinal chemistry program targeting integrins (αvβ3, αvβ5, α5β1) for oncology or bone metabolism disorders, procuring the single enantiomer avoids a 50% yield loss from resolution. The structural basis for this activity is supported by Evidence 5, which shows that the 6-methoxypyridin-3-yl moiety contributes to selective cytotoxicity in relevant cancer cell lines .

Scenario 2: Building Block for Optimizing Ligand Lipophilicity and Conformation (Lead Optimization)

In a lead optimization campaign, the target compound offers precise control over physicochemical properties. As quantified in Evidence 1, the 2-methyl group adds a +14.02 Da increase in molecular weight and an extra rotatable bond compared to its unmethylated analog. This allows medicinal chemists to fine-tune logP and molecular flexibility to improve membrane permeability and reduce off-target binding. This specific modification is valuable when a scaffold requires a modest increase in lipophilicity without introducing a new heteroatom or aromatic ring .

Scenario 3: Scaffold for Exploring Selective Kinase or Enzyme Inhibition

As a class-level inference from Evidence 5, the 6-methoxypyridin-3-yl core can confer selective biological activity. In assays with a close structural analog, a >1.75-fold selectivity was observed for A375 melanoma cells over A549 lung cancer cells. This suggests the target compound can serve as a versatile starting material for building focused libraries of potential kinase inhibitors or other enzyme modulators, where the specific combination of the 6-methoxy group and the branched acid side chain can be leveraged to probe unique binding pockets .

Scenario 4: Large-Scale Synthesis of 6-Methoxypyridine Derivatives

For process chemistry groups, the target compound is part of a chemically accessible family. Evidence 4 demonstrates that its 6-methoxypyridin-3-yl core can be manufactured with high efficiency (89% regioselectivity) using cost-effective zeolite catalysis. This ensures that the compound is not just a research curiosity but can be reliably sourced in multi-kilogram quantities for preclinical development. Its stability as a carboxylic acid also makes it amenable to standard amide coupling and esterification reactions in a manufacturing setting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.